molecular formula C14H10Cl4O B1206058 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol CAS No. 3567-18-8

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol

Cat. No.: B1206058
CAS No.: 3567-18-8
M. Wt: 336 g/mol
InChI Key: NVUMAPVZONTQRR-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol is an organochlorine compound that has been widely studied for its chemical properties and applications. It is a derivative of dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is characterized by the presence of two chlorine atoms and two 4-chlorophenyl groups attached to an ethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol typically involves the reaction of 4-chlorobenzophenone with chloral hydrate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol involves its interaction with cellular components. It can bind to specific receptors or enzymes, altering their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular function. Its molecular targets include various proteins and nucleic acids, which can result in a wide range of biological effects.

Comparison with Similar Compounds

    Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with similar structural features.

    Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar chemical properties.

    Dichlorodiphenyldichloroethane (DDD): Another metabolite of DDT with similar structural characteristics.

Uniqueness: 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4O/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUMAPVZONTQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957049
Record name 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-18-8
Record name 4,4'-Dichloro-alpha-(dichloromethyl)benzhydrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the identification of FW-152 contribute to our understanding of DDT biodegradation by fungi?

A2: The presence of FW-152 [] indicates that P. chrysosporium likely employs a unique enzymatic pathway for DDT degradation. Further research into the specific enzymes involved could offer valuable insights into the fungal bioremediation of DDT. Additionally, this finding suggests that other white rot fungi, like Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor, which are also reported to mineralize DDT [], might utilize similar degradation pathways. This expands the potential for developing fungi-based bioremediation strategies for environments contaminated with DDT and related compounds.

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